molecular formula C10H8N2O2 B15070217 1-Acetyl-1H-indazole-5-carbaldehyde

1-Acetyl-1H-indazole-5-carbaldehyde

Cat. No.: B15070217
M. Wt: 188.18 g/mol
InChI Key: MHCGDHQRBZPAED-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine with acyl chlorides followed by cyclization can yield indazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-1H-indazole-5-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 2H-Indazole-4-carbaldehyde
  • 1H-Indazole-6-carbaldehyde

Comparison: 1-Acetyl-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-acetylindazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-7(14)12-10-3-2-8(6-13)4-9(10)5-11-12/h2-6H,1H3

InChI Key

MHCGDHQRBZPAED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)C=O)C=N1

Origin of Product

United States

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